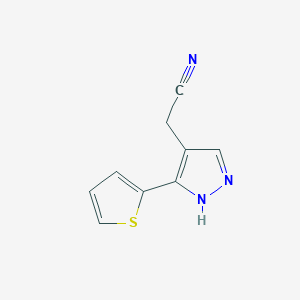

2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(5-thiophen-2-yl-1H-pyrazol-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S/c10-4-3-7-6-11-12-9(7)8-2-1-5-13-8/h1-2,5-6H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCKXQWVGVNGKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=NN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile is a derivative of thiophene and indole . Thiophene and indole derivatives are known to bind with high affinity to multiple receptors , making them potential targets for this compound.

Mode of Action

It is known that thiophene and indole derivatives can interact with their targets in various ways, leading to a range of biological activities .

Biochemical Pathways

Thiophene and indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a variety of biochemical pathways.

Biological Activity

The compound 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: 2-(3-thiophen-2-yl-1H-pyrazol-4-yl)acetonitrile

Molecular Formula: C9H7N3S

Molecular Weight: 193.24 g/mol

The compound features a thiophene ring and a pyrazole moiety, which contribute to its unique chemical properties and biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various pathogens:

- Minimum Inhibitory Concentration (MIC): The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL , indicating potent antimicrobial effects against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

- Mechanism of Action: The antimicrobial action is likely due to disruption of bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties . Studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cellular models:

- Inhibition of Nitric Oxide (NO): The compound demonstrated a dose-dependent reduction in LPS-induced NO production, a key inflammatory mediator .

- Cytokine Modulation: It effectively modulated the expression of TNF-α and other pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Anticancer Potential

The structural features of this compound position it as a candidate for cancer therapy:

- Inhibition of Key Enzymes: Pyrazole derivatives have shown inhibitory activity against several cancer-related enzymes, including BRAF(V600E) and Aurora-A kinase .

- Cell Viability Assays: Preliminary studies indicated that this compound could induce apoptosis in cancer cell lines, although further research is needed to elucidate the specific pathways involved.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | MIC: 0.22 - 0.25 μg/mL | |

| Anti-inflammatory | Inhibition of NO production | |

| Anticancer | Induces apoptosis in cancer cells |

Case Study: Antimicrobial Evaluation

In a comprehensive study assessing various pyrazole derivatives, this compound was among the most active compounds tested. The study utilized time-kill assays and biofilm formation inhibition assays to evaluate efficacy against multidrug-resistant strains . The results underscored its potential as a lead compound for developing new antimicrobial agents.

Case Study: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of this compound, where it was found to significantly reduce LPS-induced inflammation in macrophage models. The study provided insights into the molecular mechanisms, revealing that the compound modulates signaling pathways associated with NF-kB activation .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic areas due to its biological activities:

-

Antimicrobial Activity : Research indicates that thiophene and pyrazole derivatives exhibit potent antimicrobial properties. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values for related compounds against pathogens such as Staphylococcus aureus and Escherichia coli.

Compound MIC (μg/mL) Pathogen 7b 0.22 S. aureus 7b 0.25 E. coli - Anti-inflammatory Properties : Compounds similar to 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammation in animal models.

- Anticancer Potential : Emerging studies suggest that this compound may induce apoptosis in cancer cells while sparing healthy cells, thus holding potential as an anticancer agent.

Agrochemicals

Due to its biological activity, this compound is also being investigated for use in agrochemicals, particularly as a pesticide or herbicide. The incorporation of heterocyclic structures often enhances the efficacy and specificity of agrochemical agents.

Material Science

The unique electronic properties of thiophene and pyrazole derivatives make this compound suitable for applications in organic electronics and materials science, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Studies

- Antimicrobial Efficacy Study : A study published in Bulgarian Chemical Communications evaluated the antimicrobial effects of various thiophene-pyrazole derivatives, demonstrating significant activity against common pathogens.

- Anti-inflammatory Mechanism Investigation : Research conducted on pyrazole derivatives indicated their ability to lower inflammatory markers significantly in preclinical models, suggesting potential therapeutic use in inflammatory diseases.

- Anticancer Activity Assessment : In vitro studies have shown that compounds containing the pyrazole moiety can inhibit cell proliferation and induce cell cycle arrest in cancer cells, highlighting their potential as anticancer drugs.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following compounds share structural motifs with 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile, such as pyrazole cores, thiophene substituents, or nitrile groups:

Key Observations :

- Simpler Pyrazole-Nitrile Derivatives : 2-(1H-Pyrazol-4-yl)acetonitrile (C₅H₅N₃) lacks the thiophene substituent, resulting in a lower molar mass and reduced aromatic complexity compared to the target compound .

- Functional Group Diversity : The benzothiazole-triazole derivative () replaces the thiophene-pyrazole system with a triazole-benzothiazole scaffold, demonstrating how nitrile groups can be integrated into diverse heterocyclic frameworks .

Spectral and Analytical Data

- IR Spectroscopy : Nitrile stretches (~2200 cm⁻¹) are consistent across analogs, but additional bands (e.g., C=O at 1720 cm⁻¹ in Compound 7b) differentiate functionalities .

- NMR Spectroscopy : The target compound’s pyrazole and thiophene protons would resonate near δ 7.3–7.6 ppm, as seen in Compound 7b (δ 7.3–7.6 ppm for aromatic protons) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 604 for Compound 10) confirm stability under MS conditions, suggesting similar robustness for the target compound .

Preparation Methods

Pyrazole Ring Formation via Condensation Reactions

The core pyrazole ring in 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile is typically constructed through condensation reactions involving hydrazines and appropriate dicarbonyl compounds or their equivalents. This method is well-established for pyrazole synthesis and allows for selective substitution patterns.

- General Approach: Hydrazine derivatives react with α,β-unsaturated carbonyl compounds or β-diketones to form pyrazole rings under reflux conditions in ethanol or other suitable solvents.

- Thiophene Introduction: The thiophene substituent at the 3-position of the pyrazole is introduced either by using thiophene-containing precursors or by subsequent functionalization of the pyrazole ring.

This approach is supported by synthesis protocols described in recent literature, where hydrazine hydrate and thiophene-containing diketones are refluxed to yield the pyrazole intermediate.

Installation of the Acetonitrile Group

The acetonitrile moiety attached at the 4-position of the pyrazole ring is introduced via nucleophilic substitution or alkylation reactions using acetonitrile-containing reagents.

- Typical Procedure: The pyrazole intermediate bearing a suitable leaving group at the 4-position is reacted with acetonitrile or its derivatives under basic conditions to form the acetonitrile-substituted pyrazole.

- Reaction Conditions: Reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50–100 °C) for extended periods (12–24 hours), monitored by thin-layer chromatography (TLC).

A representative example is the synthesis of 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile, where the reaction mixture is stirred at 50 °C for 12–24 hours, followed by aqueous workup and purification by column chromatography to afford the target compound in yields around 58%.

Detailed Synthetic Protocol Example

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | Hydrazine hydrate + thiophene-containing diketone, reflux in ethanol | Formation of 3-(thiophen-2-yl)-1H-pyrazole intermediate | High yield, solid product |

| 2 | Intermediate + acetonitrile derivative, base (e.g., sodium hydride), DMF, 50 °C, 12–24 h | Alkylation to install acetonitrile at 4-position | ~58% yield, purified by silica gel chromatography |

| 3 | Workup: Quenching with water, extraction with ethyl acetate, drying over Na2SO4 | Isolation of crude product | - |

| 4 | Purification: Column chromatography with n-hexane/ethyl acetate or n-hexane/dichloromethane | Pure this compound | Light yellow solid, mp 102.5–103.5 °C |

Spectroscopic and Analytical Data Supporting Synthesis

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic doublets and multiplets corresponding to thiophene and pyrazole protons, as well as a singlet for the methylene protons adjacent to the nitrile group at around 5.06 ppm.

- ^13C NMR confirms the presence of nitrile carbon (around 114 ppm) and aromatic carbons consistent with thiophene and pyrazole rings.

Alternative and Related Synthetic Routes

Use of Sodium Hydride and Carbon Disulfide:

In related heterocyclic syntheses, sodium hydride is used to deprotonate precursors, followed by reaction with carbon disulfide and methyl iodide to generate intermediates that can be further transformed into pyrazole derivatives bearing nitrile groups. Although this method is more complex, it demonstrates the versatility of nucleophilic addition and substitution in preparing nitrile-containing heterocycles.Cyclization and Aromatization Strategies:

Some synthetic routes employ nucleophilic addition of amines or thiourea to enaminones, followed by intramolecular cyclization and aromatization to yield pyrazole and related heterocyclic systems with nitrile functionalities.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrazine + Thiophene diketone condensation | Hydrazine hydrate, thiophene diketone | Reflux in ethanol, 4 h | High | Forms pyrazole core |

| Alkylation with acetonitrile derivative | Pyrazole intermediate, sodium hydride, acetonitrile derivative | DMF, 50 °C, 12–24 h | ~58 | Introduces acetonitrile group |

| Sodium hydride + carbon disulfide + methyl iodide | Sodium hydride, CS2, MeI | DMSO, room temp to reflux | Moderate | For related nitrile heterocycles |

| Nucleophilic addition + cyclization | Amines/thiourea + enaminones | Ethanol, reflux, 8 h | Moderate | Alternative heterocycle formation |

Q & A

Q. What are the common synthetic routes for 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A representative approach involves:

Reacting thiophene-containing aldehydes with hydrazine derivatives to form the pyrazole core.

Introducing the acetonitrile group through nucleophilic substitution or cyanoalkylation.

For example, describes a similar synthesis using 4-aminoacetophenone, sodium azide, and aldehydes under glacial acetic acid to form tetrazole-pyrazole hybrids. Key steps include cyclization and condensation at elevated temperatures (~110°C) .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., nitrile stretch ~2200 cm⁻¹).

- NMR (¹H/¹³C) : Assigns proton environments (e.g., pyrazole C-H at δ 7–8 ppm) and carbon types (thiophene carbons at δ 120–140 ppm).

- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺).

These methods are detailed in for analogous pyrazole derivatives .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Lab coat, gloves, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (nitriles can release toxic vapors).

- Storage : Keep in airtight containers away from moisture and oxidizers.

and emphasize avoiding skin contact and proper disposal of nitrile-containing compounds .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : High-resolution diffraction data (e.g., using Mo-Kα radiation).

- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy (e.g., used SHELX to resolve disorder in thiophene-pyrazole derivatives).

- Validation : Check R-factors (<5%) and fit to electron density maps.

SHELX is robust for small-molecule refinement, as noted in and .

Q. How do substituents on the thiophene and pyrazole rings influence electronic properties?

- Methodological Answer :

- Computational Analysis : DFT calculations predict charge distribution (e.g., thiophene’s electron-rich sulfur stabilizes electrophilic substitution).

- Experimental Validation : UV-vis spectroscopy () and cyclic voltammetry measure π→π* transitions and redox potentials.

’s crystallographic data shows how substituents affect molecular packing and intermolecular interactions .

Q. What strategies address discrepancies between computational predictions and experimental data (e.g., NMR vs. crystallography)?

- Methodological Answer :

- Cross-Validation : Compare calculated (DFT) and observed (X-ray) bond lengths/angles.

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility.

- Software Tools : SHELX refinement () and molecular docking () reconcile static vs. dynamic models .

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalysis : Lewis acids (e.g., ZnCl₂) improve regioselectivity in pyrazole formation.

- Temperature Control : Slow heating (ramp to 110°C) prevents decomposition.

highlights ammonium acetate as a catalyst for similar condensations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.